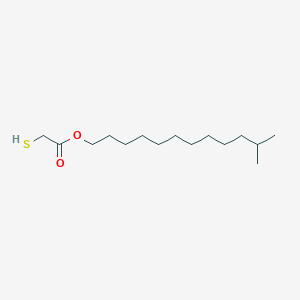
Iso-tridecyl thioglycolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iso-tridecyl thioglycolate, also known as acetic acid, 2-mercapto-, isotridecyl ester, is a chemical compound with the molecular formula C15H30O2S and a molecular weight of 274.46 g/mol . It is an ester derived from mercaptoacetic acid and isotridecyl alcohol. This compound is known for its applications in various industrial processes, particularly as a stabilizer and additive in polymer production.
Vorbereitungsmethoden
The synthesis of isotridecyl mercaptoacetate typically involves the esterification of mercaptoacetic acid with isotridecyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction. The crude ester is then purified through vacuum distillation to obtain the final product .
Industrial production methods often utilize continuous processing techniques to enhance efficiency and yield. One common method involves the counter-current extraction of mercaptoacetic acid from tailing liquor, followed by esterification with isotridecyl alcohol. This method ensures high purity and yield of the final product .
Analyse Chemischer Reaktionen
Iso-tridecyl thioglycolate undergoes various chemical reactions, including:
Oxidation: The thiol group in isotridecyl mercaptoacetate can be oxidized to form disulfides. Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is converted to other functional groups such as amides or acids using appropriate nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group results in the formation of disulfides, while reduction of the ester group yields the corresponding alcohol .
Wissenschaftliche Forschungsanwendungen
Iso-tridecyl thioglycolate has a wide range of applications in scientific research and industry:
Wirkmechanismus
The mechanism of action of isotridecyl mercaptoacetate involves its interaction with various molecular targets and pathways. For instance, mercaptoacetate derivatives have been shown to antagonize G protein-coupled receptors such as GPR40, which are involved in the regulation of fatty acid metabolism and insulin secretion . This antagonistic effect can modulate the secretion of hormones like GLP-1, influencing metabolic processes and energy balance.
Vergleich Mit ähnlichen Verbindungen
Iso-tridecyl thioglycolate can be compared with other mercaptoacetate esters such as isooctyl mercaptoacetate and 2-ethylhexyl mercaptoacetate. These compounds share similar chemical structures and properties but differ in their alkyl chain lengths and branching. The unique structure of isotridecyl mercaptoacetate, with its branched isotridecyl group, imparts distinct physical and chemical properties, such as enhanced thermal stability and compatibility with various polymers .
Similar compounds include:
- Isooctyl mercaptoacetate
- 2-Ethylhexyl mercaptoacetate
- Dioctyltin alkyl mercaptoacetates
These compounds are often used in similar applications, such as polymer stabilization and as intermediates in chemical synthesis.
Eigenschaften
CAS-Nummer |
137754-72-4 |
|---|---|
Molekularformel |
C15H30O2S |
Molekulargewicht |
274.5 g/mol |
IUPAC-Name |
11-methyldodecyl 2-sulfanylacetate |
InChI |
InChI=1S/C15H30O2S/c1-14(2)11-9-7-5-3-4-6-8-10-12-17-15(16)13-18/h14,18H,3-13H2,1-2H3 |
InChI-Schlüssel |
HYBIDFUUNHAJDS-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCOC(=O)CS |
Kanonische SMILES |
CC(C)CCCCCCCCCCOC(=O)CS |
Key on ui other cas no. |
57417-85-3 |
Piktogramme |
Irritant |
Synonyme |
Thioglycolic acid, isotridecyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















